molecular formula C23H45N5O5 B14219551 L-Leucyl-L-leucyl-L-valyl-L-lysine CAS No. 798540-36-0

L-Leucyl-L-leucyl-L-valyl-L-lysine

Cat. No.: B14219551
CAS No.: 798540-36-0
M. Wt: 471.6 g/mol
InChI Key: ZZHHWSHSMGGMCV-VJANTYMQSA-N
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Description

L-Leucyl-L-leucyl-L-valyl-L-lysine: is a tetrapeptide composed of four amino acids: leucine, valine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-L-leucyl-L-valyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (L-lysine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (L-valine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-leucine and L-leucine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis using proteases. Enzymatic methods can offer higher specificity and yield under milder conditions compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-L-leucyl-L-valyl-L-lysine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using water and enzymes or acids.

    Oxidation: Reaction with oxidizing agents, potentially modifying the side chains of the amino acids.

    Reduction: Reaction with reducing agents, which can affect disulfide bonds if present.

Common Reagents and Conditions:

    Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.

    Oxidation: Agents like hydrogen peroxide or performic acid.

    Reduction: Agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products:

Scientific Research Applications

Chemistry: L-Leucyl-L-leucyl-L-valyl-L-lysine is used as a model compound in peptide synthesis studies and to understand peptide bond formation and stability.

Biology: In biological research, this tetrapeptide can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine: this compound has potential therapeutic applications, including as a drug delivery vehicle or as a component in peptide-based vaccines.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as biodegradable polymers or as a component in cosmetic formulations .

Mechanism of Action

The mechanism of action of L-Leucyl-L-leucyl-L-valyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it can act as a substrate for proteases, leading to the activation or inhibition of enzymatic pathways .

Comparison with Similar Compounds

  • L-Valyl-L-leucyl-L-lysine
  • L-Leucyl-L-leucyl-L-phenylalanine
  • L-Valyl-L-leucyl-L-arginine

Comparison: L-Leucyl-L-leucyl-L-valyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities. For instance, the presence of lysine provides a positive charge, which can influence its interaction with negatively charged biomolecules .

Properties

CAS No.

798540-36-0

Molecular Formula

C23H45N5O5

Molecular Weight

471.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H45N5O5/c1-13(2)11-16(25)20(29)27-18(12-14(3)4)21(30)28-19(15(5)6)22(31)26-17(23(32)33)9-7-8-10-24/h13-19H,7-12,24-25H2,1-6H3,(H,26,31)(H,27,29)(H,28,30)(H,32,33)/t16-,17-,18-,19-/m0/s1

InChI Key

ZZHHWSHSMGGMCV-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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